Thr-Leu

Descripción general

Descripción

Thr-Leu is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is technically part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

Synthesis Analysis

The synthesis of Thr-Leu involves several biochemical processes. For instance, the industrial production of L-threonine (Thr) is based on direct fermentation with microorganisms such as Escherichia coli . Another control point in the mRNA binding step in the translation initiation is at the regulation by mammalian target of rapamycin .Molecular Structure Analysis

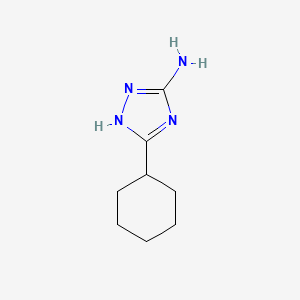

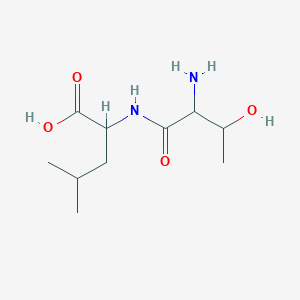

The molecular formula of Thr-Leu is C10H20N2O4 . Its average mass is 232.277 Da and its monoisotopic mass is 232.142303 Da .Chemical Reactions Analysis

Peptide and protein selective modification at tyrosine residues has become an exploding field of research . A wide variety of substrates, ranging from tripeptides to proteins, have been successfully cleaved at Tyr and Trp sites in electrochemical cells with low to moderate yield .Physical And Chemical Properties Analysis

The density of Thr-Leu is 1.2±0.1 g/cm3 . Its boiling point is 471.6±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Nuclear Reactor Core Design and Safety Analysis

Thr-Leu plays a role in nuclear reactor core design optimization, particularly in the conversion of high enriched uranium (HEU) to low enriched uranium (LEU). This conversion is crucial for maintaining safety margins and reactor reliability. Studies on reactors such as the High Flux Isotope Reactor (HFIR) and Massachusetts Institute of Technology Reactor (MITR-II) involve neutronic, isotopic evolution, and thermal hydraulic analyses to assess the feasibility and fitness of designs for LEU cores (Betzler et al., 2019), (Wilson et al., 2011).

Biological Effects of Terahertz Radiation

Research in Terahertz (THz) technology, which has applications in medical, military, and security fields, includes understanding its biological effects. This knowledge is crucial for health hazard evaluation and the safe use of THz systems (Wilmink & Grundt, 2011).

NMR Applications in Protein Studies

In the field of Nuclear Magnetic Resonance (NMR), Thr-Leu is significant in the stereospecific labeling of proteins. Tailored E. coli strains are used for [1H,13C]-methyl labeling in Leu and Val in proteins, crucial for understanding protein structures and functions (Monneau et al., 2016).

Research on Advanced Fuel Designs

Studies on advanced fuel designs involve understanding the behavior of fuel-clad interfaces in reactors, particularly in the context of LEU fuel, which has implications for the longevity and safety of nuclear reactors (Smith et al., 2016).

Analysis of Bacteriorhodopsin Mutants

Research into the photocycle of bacteriorhodopsin, a protein involved in proton pumping, has revealed that mutations at Leu-93 significantly affect the photocycle. This provides insights into protein function and the mechanism of retinal reisomerization (Subramaniam et al., 1991).

Milk Protein Synthesis Studies

In dairy science, the synthesis of casein, a milk protein, is influenced by the supply of essential amino acids, including Leu and Thr. Understanding this can lead to improved nutritional strategies for dairy production (Arriola Apelo et al., 2014).

Angiotensin I-Converting Enzyme Inhibitory Activity

Research on peptides like Thr-Thr-Met-Pro-Leu-Trp, derived from αs1-Casein, shows inhibitory activity against angiotensin I-converting enzyme, which has implications for developing antihypertensive therapies (Maruyama et al., 1987).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-5(2)4-7(10(15)16)12-9(14)8(11)6(3)13/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBCIBCLXBKYHW-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Thr-Leu | |

CAS RN |

50299-12-2 | |

| Record name | Threonylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)

![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)